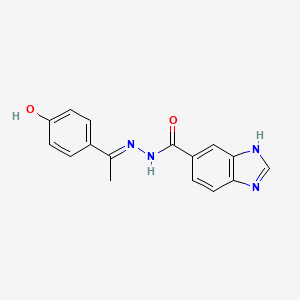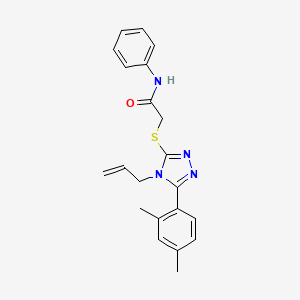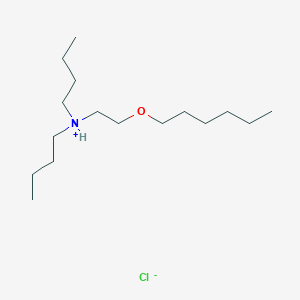
3-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: is a chemical compound with the following properties:
Linear Formula: CHClNO
CAS Number: 478507-10-7
Molecular Weight: 379.806 g/mol
準備方法
Synthetic Routes:: The synthetic routes for this compound are not widely documented. it can be prepared through organic synthesis using appropriate starting materials and reagents. Further research is needed to establish specific methods.
Industrial Production:: As of now, there is no established industrial-scale production method for this compound. It remains primarily of interest to early discovery researchers and is part of a collection of rare and unique chemicals .
化学反応の分析
Reactivity::
Types of Reactions: While detailed information is scarce, this compound likely undergoes various reactions typical of aromatic compounds, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions would depend on the desired reaction. Common reagents include oxidizing agents (e.g., KMnO), reducing agents (e.g., NaBH), and acid chlorides (e.g., SOCl).
Major Products: The major products formed during these reactions would vary based on the specific reaction pathway.
科学的研究の応用
Chemistry::
Catalysis: Possible use as a catalyst or ligand in transition metal-catalyzed reactions.
Biological Studies: Exploring its interactions with biological macromolecules (e.g., proteins, nucleic acids).
Drug Discovery: Assessing its potential as a lead compound for drug development.
Materials Science: Investigating its properties for use in materials such as coatings, polymers, or sensors.
作用機序
The specific mechanism by which this compound exerts its effects remains unknown. Further research is required to elucidate its molecular targets and pathways.
類似化合物との比較
While direct comparisons are limited due to its rarity, researchers may explore related compounds such as:
3-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 4-methoxybenzoate: (CAS Number: 767306-42-3)
3-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: (CAS Number: 402768-90-5)
特性
CAS番号 |
478507-10-7 |
|---|---|
分子式 |
C20H14ClN3O3 |
分子量 |
379.8 g/mol |
IUPAC名 |
[3-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C20H14ClN3O3/c21-17-8-6-15(7-9-17)20(26)27-18-5-1-3-14(11-18)12-23-24-19(25)16-4-2-10-22-13-16/h1-13H,(H,24,25)/b23-12+ |
InChIキー |
CWLJCIJKWSJTIX-FSJBWODESA-N |
異性体SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)/C=N/NC(=O)C3=CN=CC=C3 |
正規SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)C=NNC(=O)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-acetamido-6-(dimethoxymethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]acetamide](/img/structure/B12003410.png)
![[3,4,5-Triacetyloxy-6-(5-methyl-2,4-dioxopyrimidin-1-yl)oxan-2-yl]methyl acetate](/img/structure/B12003418.png)



![5-(4-Methoxyphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12003454.png)





![N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}hexanamide](/img/structure/B12003513.png)

